3-Fluoropentane-2,4-dione

Description

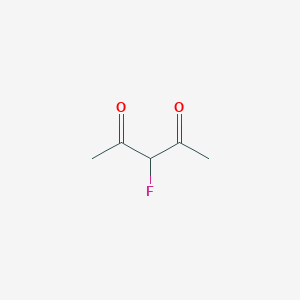

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoropentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELFVORHOKZNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469665 | |

| Record name | 3-fluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-02-4 | |

| Record name | 3-fluoropentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoropentane 2,4 Dione and Its Derivatives

Classical Approaches to Fluorinated Beta-Diketones

The synthesis of fluorinated β-diketones, such as 3-fluoropentane-2,4-dione, has been achieved through several classical methods. These approaches primarily involve the direct introduction of fluorine onto the β-diketone backbone, the exchange of another halogen with fluorine, or the condensation of smaller fluorinated precursors.

Direct Fluorination Techniques

Direct fluorination involves the reaction of a pre-formed β-diketone with a fluorinating agent. This can be achieved using highly reactive elemental fluorine or more selective electrophilic fluorinating reagents.

The direct fluorination of pentane-2,4-dione using elemental fluorine gas is a powerful method for the synthesis of this compound. Research has demonstrated that this reaction can be carried out efficiently in a continuous flow system. When pentane-2,4-dione in formic acid is treated with fluorine, the reaction occurs rapidly to yield this compound in high yield. psu.edu However, further fluorination to produce difluorinated products is significantly slower. psu.edu This is attributed to the fact that this compound primarily exists in its keto form in formic acid, and the conversion to the reactive enol form is slow under these conditions. psu.edu

In a continuous gas/liquid-liquid/liquid flow process, a 10% F₂/N₂ gas mixture can be passed through a solution of pentane-2,4-dione in acetonitrile (B52724) to achieve full conversion to this compound. beilstein-journals.orgresearchgate.netresearchgate.net This intermediate can then be reacted in-situ with other reagents to produce more complex fluorinated derivatives. beilstein-journals.orgresearchgate.netresearchgate.net For example, the subsequent reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-fluoro-3,5-dimethylpyrazole. beilstein-journals.orgresearchgate.netresearchgate.net

Table 1: Gaseous Fluorine-Mediated Synthesis of this compound

| Substrate | Fluorinating Agent | Solvent | System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentane-2,4-dione | F₂ | Formic Acid | Batch | This compound | High | psu.edu |

| Pentane-2,4-dione | 10% F₂/N₂ | Acetonitrile | Continuous Flow | This compound | Full Conversion | beilstein-journals.orgresearchgate.netresearchgate.net |

Electrophilic fluorinating reagents offer a milder and often more selective alternative to gaseous fluorine. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the fluorination of active methylene (B1212753) compounds, including β-diketones. The reaction of enol esters with Selectfluor proceeds under mild conditions to afford the corresponding α-fluoroketones. nih.gov While the precise mechanism is still debated, it is believed to involve a polar two-electron process. nih.gov

The synthesis of this compound can be achieved by treating pentane-2,4-dione with an electrophilic fluorinating agent. For instance, the synthesis of 3-chloro-3-fluoropentane-2,4-dione (B1651903) can be initiated by the fluorination of pentane-2,4-dione with Selectfluor® to introduce the fluorine atom at the 3-position, followed by chlorination.

Table 2: Electrophilic Fluorination for the Synthesis of this compound Derivatives

| Substrate | Fluorinating Agent | Subsequent Reagent | Product | Reference |

|---|---|---|---|---|

| Pentane-2,4-dione | Selectfluor® | Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) | 3-Chloro-3-fluoropentane-2,4-dione |

Halogen Exchange Strategies

Halogen exchange, or the Halex reaction, is a common method for introducing fluorine into a molecule by replacing another halogen, typically chlorine or bromine.

The synthesis of this compound can be accomplished via a nucleophilic fluorine-chlorine exchange reaction. A direct route involves the reaction of 3,3-dichloropentane-2,4-dione (B1618285) with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This method has been successfully applied to the synthesis of related compounds, such as 3-chloro-4-fluoroaniline (B193440) hydrochloride.

Another documented procedure involves the reaction of 3-chloropentane-2,4-dione (B157559) with a source of fluoride. For example, bis(3-chloropentane-2,4-dionato) iron (II) has been synthesized as a precursor for further reactions. ncl.ac.uk While not a direct synthesis of this compound, it highlights the use of the chlorinated precursor.

Table 3: Nucleophilic Fluorine-Chlorine Exchange for the Synthesis of this compound Derivatives

| Substrate | Fluorinating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 3,3-Dichloropentane-2,4-dione | KF or CsF | DMSO or DMF | 3-Chloro-3-fluoropentane-2,4-dione |

Condensation Reactions for Beta-Diketone Synthesis with Fluoro-Components

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters and, by extension, β-diketones. masterorganicchemistry.com This methodology can be adapted to produce fluorinated β-diketones by using fluorinated starting materials.

One such approach involves the condensation of fluoroacetone (B1215716) with acetic anhydride, catalyzed by boron trifluoride, which has been reported to likely produce this compound. researchgate.net Another example is the reaction of the enol of ethyl fluoroacetate (B1212596) with acetone, which yields 1-fluoropentane-2,4-dione. rsc.org Although this produces an isomer of the target compound, it demonstrates the principle of using fluorinated precursors in condensation reactions to build the β-diketone framework.

Table 4: Condensation Reactions for the Synthesis of Fluorinated Pentane-2,4-dione Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Fluoroacetone | Acetic Anhydride | Boron trifluoride | This compound (probable) | researchgate.net |

| Enol of Ethyl fluoroacetate | Acetone | Base | 1-Fluoropentane-2,4-dione | rsc.org |

Modern Synthetic Innovations for this compound

Recent years have witnessed the development of advanced synthetic methods for producing this compound and its analogs. These innovations aim to overcome the challenges associated with traditional batch processes, such as handling hazardous reagents and achieving high selectivity.

Continuous Flow Synthesis Optimization

Continuous flow chemistry has emerged as a powerful tool for the synthesis of this compound, offering enhanced safety, reproducibility, and scalability. researchgate.netrsc.orgmst.edu A notable application is the direct fluorination of pentane-2,4-dione using elemental fluorine in a continuous flow reactor. beilstein-journals.orgresearchgate.net This process allows for the controlled and safe use of highly reactive fluorine gas.

In a typical setup, a solution of pentane-2,4-dione in a suitable solvent like acetonitrile is introduced into a flow reactor concurrently with a stream of diluted fluorine gas (e.g., 10% F₂ in N₂). beilstein-journals.orgacs.org The high surface-area-to-volume ratio of the microreactor ensures efficient heat and mass transfer, leading to rapid and selective fluorination at the C3 position to form this compound in situ. beilstein-journals.org By carefully controlling the flow rates of the reactants, full conversion of the starting material can be achieved. beilstein-journals.orgacs.org

This intermediate can then be directly reacted with other reagents in a subsequent step within the same continuous flow system. For instance, the introduction of a hydrazine solution downstream leads to the efficient synthesis of 4-fluoropyrazole derivatives. beilstein-journals.orgacs.orgresearchgate.net The optimization of this "telescoped" two-step process involves adjusting parameters such as residence time, reactant stoichiometry, and solvent. researchgate.net

Table 1: Optimization of Continuous Flow Synthesis for a this compound Derivative acs.orgresearchgate.net

[ {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Hydrazine hydrate", "Solvent": "H₂O", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "74%"}, {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Hydrazine hydrate", "Solvent": "EtOH", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "66%"}, {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Hydrazine hydrate", "Solvent": "MeCN", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "77%"}, {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Methylhydrazine", "Solvent": "H₂O", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "83%"}, {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Methylhydrazine", "Solvent": "EtOH", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "73%"}, {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Methylhydrazine", "Solvent": "MeCN", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "68%"}, {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Phenylhydrazine", "Solvent": "EtOH", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "72%"}, {"Diketone": "Pentane-2,4-dione", "Hydrazine": "Phenylhydrazine", "Solvent": "MeCN", "Yield of 4-Fluoro-3,5-dimethylpyrazole": "67%"} ]

Regioselective Fluorination Strategies

The regioselective introduction of a single fluorine atom at the C3 position of the pentane-2,4-dione backbone is crucial for the synthesis of the target compound. Direct fluorination of pentane-2,4-dione, which exists in equilibrium with its enol form, readily occurs at the electron-rich C3 carbon.

Electrophilic fluorinating agents are commonly employed for this purpose. Reagents such as Selectfluor® (F-TEDA-BF₄) are effective in delivering a fluorine cation to the enol or enolate of pentane-2,4-dione. The reaction is typically carried out in an anhydrous solvent to prevent side reactions. The choice of solvent can influence the reaction rate and selectivity. For instance, direct fluorination with elemental fluorine in formic acid has been shown to yield this compound efficiently. psu.edu

Another strategy involves halogen exchange reactions. For example, 3,3-dichloropentane-2,4-dione can be treated with a fluoride source, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces one of the chlorine atoms with fluorine to yield 3-chloro-3-fluoropentane-2,4-dione.

Stereoselective Approaches to Chiral Fluorinated Beta-Diketones

The synthesis of chiral, non-racemic fluorinated β-diketones is an area of growing interest, as these compounds are valuable building blocks for stereochemically defined pharmaceuticals and materials. While direct asymmetric synthesis of this compound is not extensively documented, several stereoselective methods have been developed for related fluorinated β-dicarbonyl compounds. These approaches often utilize chiral catalysts to control the stereochemical outcome of the fluorination or subsequent reactions.

Organocatalysis has proven effective for the enantioselective fluorination of α-substituted β-diketones. Chiral primary amines, such as those derived from cinchona alkaloids or β,β-diaryl serines, can catalyze the reaction between a β-diketone and an electrophilic fluorine source, yielding products with high enantiomeric excess (ee).

Transition metal catalysis is another powerful strategy. Chiral palladium and copper complexes have been employed in the asymmetric allylation and Mannich reactions of fluorinated β-keto esters and related compounds, leading to the formation of products with multiple stereocenters, including a fluorine-bearing quaternary carbon. rsc.orgnih.gov For instance, a copper-catalyzed asymmetric Mannich reaction of α-fluoronitriles with imines has been reported to produce β-amino-α-fluoronitriles with high diastereoselectivity and enantioselectivity. nih.gov

Table 2: Examples of Stereoselective Syntheses of Chiral Fluorinated β-Dicarbonyl Derivatives

[ {"Reaction Type": "Asymmetric Alkylation", "Substrate": "α-fluoro-β-ketone tert-butyl esters", "Catalyst": "Chiral phase-transfer catalyst (N-spiro chiral quaternary ammonium (B1175870) salt)", "Yield": "68-89%", "Enantiomeric Excess (ee)": "65-88% rsc.org"}, {"Reaction Type": "Asymmetric Mannich Reaction", "Substrate": "α-fluoroaryl cycloketones and 1,2-disubstituted imines", "Catalyst": "Chiral (S,S)-dicyclic guanidine", "Yield": "Up to 94%", "Enantiomeric Excess (ee)": "Up to 99% rsc.org"}, {"Reaction Type": "Asymmetric Addition", "Substrate": "α-fluorinated monothiomalonates and protected imines", "Catalyst": "Organocatalyst", "Yield": "80-99%", "Diastereomeric Ratio (dr)": "4:1 to >20:1 nih.gov"}, {"Reaction Type": "Asymmetric Mannich Reaction", "Substrate": "2-fluoro-1,3-diketones/hydrates and isatin-derived ketimines", "Catalyst": "Cu-catalyst", "Yield": "Not specified", "Diastereomeric Ratio (dr)": "Not specified nih.gov"} ]

Catalyst Systems and Reaction Condition Optimization in this compound Synthesis

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and purity in the synthesis of this compound. In direct fluorination reactions, the catalyst can play a role in enhancing the enol content of the dicarbonyl compound. beilstein-journals.org For instance, base catalysis can be employed to increase the concentration of the more reactive enolate species. beilstein-journals.org

In halogen exchange reactions, the efficiency of the process is highly dependent on the reaction conditions. The synthesis of 3-chloro-3-fluoropentane-2,4-dione from 3,3-dichloropentane-2,4-dione and potassium fluoride requires heating to 80–100°C for several hours to achieve good conversion (75–85%). The progress of the reaction can be monitored using techniques like TLC or GC-MS to determine the optimal reaction time and prevent the formation of over-fluorinated byproducts.

For the synthesis of derivatives, such as the previously mentioned pyrazoles, the catalyst system and conditions for the cyclization step are also important. The reaction of this compound with hydrazines can be carried out in various solvents, including water, ethanol, and acetonitrile, with the choice of solvent affecting the yield of the final product. acs.orgresearchgate.net

Derivatization from this compound Precursors

This compound is a versatile precursor for the synthesis of a variety of fluorine-containing heterocyclic compounds. The two carbonyl groups and the activated C3 position provide multiple reaction sites for derivatization.

A primary application of this compound is in the synthesis of fluorinated pyrazoles. beilstein-journals.orgacs.orgresearchgate.net As demonstrated in the continuous flow synthesis section, the in situ generated this compound readily undergoes condensation with various hydrazines (hydrazine hydrate, methylhydrazine, phenylhydrazine) to afford the corresponding 4-fluoro-3,5-dimethylpyrazole derivatives. acs.orgresearchgate.net

Furthermore, fluorinated β-diketones can be used to synthesize fluorinated pyrimidines. Condensation of a β-diketone, likely including this compound, with reagents such as S-ethylisothiouronium bromide, urea (B33335), acetamidine, or guanidine (B92328) can lead to the formation of various fluorine-containing pyrimidine (B1678525) derivatives. researchgate.net

The acetyl groups of chiral α-fluorinated dicarbonyl compounds, which can be derived from precursors like this compound, can be transformed into nonaflates. acs.org These nonaflates can then participate in Suzuki and Sonogashira coupling reactions, providing access to chiral tertiary allylic and propargylic fluorides. acs.org

Table 3: Compound Names Mentioned in the Article

[ {"Compound Name": "this compound"}, {"Compound Name": "Pentane-2,4-dione"}, {"Compound Name": "4-Fluoropyrazole"}, {"Compound Name": "3-Chloro-3-fluoropentane-2,4-dione"}, {"Compound Name": "3,3-Dichloropentane-2,4-dione"}, {"Compound Name": "Potassium fluoride"}, {"Compound Name": "Selectfluor® (F-TEDA-BF₄)"}, {"Compound Name": "Hydrazine hydrate"}, {"Compound Name": "Methylhydrazine"}, {"Compound Name": "Phenylhydrazine"}, {"Compound Name": "4-Fluoro-3,5-dimethylpyrazole"}, {"Compound Name": "S-ethylisothiouronium bromide"}, {"Compound Name": "Urea"}, {"Compound Name": "Acetamidine"}, {"Compound Name": "Guanidine"}, {"Compound Name": "β,β-diaryl serines"}, {"Compound Name": "α-fluoro-β-ketone tert-butyl esters"}, {"Compound Name": "α-fluoroaryl cycloketones"}, {"Compound Name": "α-fluorinated monothiomalonates"}, {"Compound Name": "2-fluoro-1,3-diketones/hydrates"}, {"Compound Name": "isatin-derived ketimines"}, {"Compound Name": "β-amino-α-fluoronitriles"} ]

Reactivity Profiles and Mechanistic Investigations of 3 Fluoropentane 2,4 Dione

Electronic and Steric Influence of Geminal Fluoro-Substitution on Reactivity

The substitution of a hydrogen atom with a fluorine atom at the C-3 position of the pentane-2,4-dione backbone imparts unique characteristics to the molecule. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect (-I effect), which polarizes the surrounding bonds. This effect increases the partial positive charge on the adjacent carbonyl carbons, potentially enhancing their susceptibility to nucleophilic attack.

Simultaneously, the fluorine atom possesses lone pairs of electrons that can participate in resonance, a +R effect, which involves hyperconjugation with the σ* orbitals of adjacent bonds. alfa-chemistry.com In certain contexts, such as α-fluorocarbocations, this interaction can be significant. nih.gov However, in the case of 3-fluoropentane-2,4-dione, the dominant electronic influence is the inductive withdrawal of electron density. This withdrawal significantly increases the acidity of the remaining α-hydrogen compared to the parent compound, acetylacetone (B45752). libretexts.orgyoutube.com

Enolate Chemistry and Tautomeric Equilibria in this compound

Like other β-dicarbonyl compounds, this compound can exist in a dynamic equilibrium between its keto and enol tautomers. This equilibrium is fundamental to its chemistry, as the enol form and its corresponding enolate anion are key nucleophilic intermediates. libretexts.org

Factors Governing Keto-Enol Ratios and Interconversion Dynamics

The keto-enol equilibrium of β-diketones is highly sensitive to substitution and solvent effects. pearson.com For the parent compound, acetylacetone, the enol form is unusually stable and typically predominates in nonpolar solvents. This stability is attributed to the formation of a conjugated π-system and a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. pearson.com

However, the introduction of an α-substituent, particularly an electronegative one like fluorine, drastically alters this balance. The strong electron-withdrawing nature of the fluorine atom destabilizes the C=C double bond of the enol form. This inductive effect makes the formation of the enol tautomer significantly less favorable. Consequently, unlike acetylacetone, this compound exists almost exclusively in its diketo form. researchgate.net The equilibrium is shifted so dramatically that the enol content is often negligible.

The polarity of the solvent also plays a crucial role. Polar solvents tend to stabilize the more polar tautomer. While the enol form of acetylacetone is stabilized by an internal hydrogen bond, polar solvents can disrupt this by forming intermolecular hydrogen bonds, favoring the keto form. pearson.com For this compound, where the keto form is already overwhelmingly favored, the effect of the solvent is less pronounced, with the compound remaining predominantly in the diketo form across a range of solvents.

Experimental and Theoretical Probes of Tautomerism

The study of keto-enol tautomerism relies on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for quantifying the ratio of keto to enol forms. researchgate.net The keto form is characterized by signals for the α-proton (methine) and the methyl protons. The enol form shows distinct signals for the vinylic proton and the enolic hydroxyl proton, which is often broad and significantly downfield due to the intramolecular hydrogen bond. The relative integration of these characteristic peaks allows for the direct calculation of the equilibrium constant. researchgate.net For this compound, ¹H NMR spectra are dominated by the signals corresponding to the keto tautomer.

Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between the two forms. The keto form exhibits two distinct C=O stretching frequencies, while the chelated enol form shows a lower frequency C=O stretch (due to conjugation and hydrogen bonding) and a broad O-H stretching band.

Theoretical Calculations: Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies and stabilities of the tautomers. orientjchem.org These calculations can corroborate experimental findings and provide insight into the geometric and electronic factors that govern the equilibrium position. researchgate.net For substituted β-diketones, DFT calculations have successfully predicted the increased stability of the keto form upon α-halogenation.

Nucleophilic Substitution Reactions at the Fluorinated Carbon Center

The carbon-fluorine bond is the strongest single bond to carbon (bond dissociation energy ~110 kcal/mol), making fluoroalkanes generally unreactive toward nucleophilic substitution reactions. alfa-chemistry.com The displacement of a fluoride (B91410) ion from a saturated carbon center is a challenging transformation.

In the case of this compound, the C-F bond is further strengthened by the adjacent electron-withdrawing carbonyl groups. While these groups increase the electrophilicity of the α-carbon, they are not typically sufficient to overcome the high energy barrier for fluoride displacement. Reactions that proceed via an S_N2 mechanism would be hindered by the already electron-rich environment of common nucleophiles repelling the electronegative fluorine. An S_N1-type mechanism is highly unlikely due to the instability of the resulting α-ketocarbocation.

While there is a lack of specific literature examples detailing the nucleophilic displacement of the fluoride in this compound, related reactions of α-haloketones show that substitution is possible, particularly with softer nucleophiles or more labile halogens like bromine or chlorine. researchgate.net It is predicted that forcing conditions or specialized catalytic systems would be required to achieve nucleophilic substitution at the C-3 position of this compound.

Oxidation and Reduction Pathways of this compound

The two carbonyl groups in this compound are potential sites for both oxidation and reduction reactions.

Reduction: The carbonyl groups of ketones can be readily reduced to secondary alcohols using metal hydride reagents. pharmaguideline.com

Sodium borohydride (B1222165) (NaBH₄): As a mild reducing agent, NaBH₄ is highly selective for aldehydes and ketones. libretexts.org Its reaction with this compound is expected to reduce both carbonyl groups to hydroxyl groups, yielding 3-fluoropentane-2,4-diol.

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent and would also readily reduce the diketone to the corresponding diol. quora.comchemistrysteps.com Given its high reactivity, LiAlH₄ must be used in anhydrous conditions. While LiAlH₄ can sometimes reduce alkyl halides, the extreme strength and stability of the C-F bond make its reduction highly unlikely under standard conditions. youtube.com

Oxidation: The oxidation of β-diketones is less common than their other reactions. One potential pathway is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group using a peracid (e.g., m-CPBA). stackexchange.comechemi.com For a non-symmetrical ketone, the oxygen is inserted on the more substituted side. In the case of a diketone like this compound, the reaction could potentially lead to the formation of an anhydride. The reaction would be initiated by the peracid attacking one of the carbonyl carbons, followed by a rearrangement. echemi.com Another possibility is α-hydroxylation, though this typically involves the enolate form, which is not prevalent for this compound. researchgate.net

Condensation Reactions with Carbonyl-Containing Substrates

Condensation reactions such as the Aldol (B89426), Knoevenagel, and Michael reactions are fundamental carbon-carbon bond-forming processes that rely on the generation of an enolate nucleophile. wikipedia.orgwikipedia.orgmasterorganicchemistry.com

The single α-hydrogen of this compound is significantly more acidic than the α-hydrogens of acetylacetone due to the inductive effect of the adjacent fluorine atom. libretexts.org This enhanced acidity suggests that enolate formation should be facile, even with a relatively mild base.

Aldol and Knoevenagel Reactions: A standard Aldol or Knoevenagel reaction involves the addition of an enolate to an aldehyde or ketone. wikipedia.orgsigmaaldrich.com The enolate of this compound could potentially act as the nucleophile in an Aldol addition. However, a subsequent dehydration step to form a conjugated enone (the "condensation" part) is not possible, as there are no remaining α-hydrogens to be eliminated.

Michael Addition: The enolate of this compound could also serve as a "Michael donor" in a conjugate addition (1,4-addition) to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com The enhanced stability of the enolate derived from a β-dicarbonyl system makes it a soft nucleophile, which favors 1,4-addition. libretexts.org This remains the most plausible condensation pathway for this substrate.

Despite the predicted ease of enolate formation, the reactivity of the resulting α-fluoroenolate is not well-documented. The presence of the highly electronegative fluorine atom on the nucleophilic carbon could diminish its reactivity toward electrophiles. The lack of specific examples in the literature suggests that while these reactions are mechanistically plausible, they may be either synthetically challenging or unexplored.

Cyclization and Heterocycle Synthesis Involving this compound

The electrophilic nature of the carbonyl carbons, enhanced by the electron-withdrawing fluorine atom, makes this compound a valuable substrate for condensation reactions with various nucleophiles, leading to the formation of a diverse range of fluorine-containing heterocycles.

Synthesis of Fluorinated Pyrazole (B372694) Derivatives

The Knorr pyrazole synthesis, a classic method for the formation of pyrazoles, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the case of the unsymmetrical this compound, the reaction with a substituted hydrazine can theoretically lead to two constitutional isomers. The regioselectivity of this reaction is a subject of mechanistic interest.

The reaction mechanism initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dione (B5365651). This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of the stable aromatic pyrazole ring. The initial site of nucleophilic attack is influenced by the electronic environment of the carbonyl groups and the nature of the substituents on the hydrazine.

The electron-withdrawing effect of the fluorine atom at the 3-position is expected to increase the electrophilicity of both carbonyl carbons. However, subtle differences in the steric and electronic environment around each carbonyl group, as well as the nature of the substituent on the hydrazine (e.g., alkyl vs. aryl), can direct the initial attack and thus determine the final isomeric ratio.

Studies on the reaction of non-symmetrical 1,3-diketones bearing an electron-withdrawing group, such as a trifluoromethyl group, have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can dramatically increase the regioselectivity of pyrazole formation. conicet.gov.ar While specific studies detailing the regioselectivity with this compound are not abundant in the readily available literature, these findings suggest that solvent choice could be a critical factor in controlling the isomeric outcome.

| Reactant 1 | Reactant 2 | Product(s) | Key Findings |

| This compound | Hydrazine Hydrate (B1144303) | 4-Fluoro-3,5-dimethylpyrazole | The reaction proceeds via a standard Knorr pyrazole synthesis mechanism. |

| This compound | Phenylhydrazine | Mixture of 4-fluoro-3,5-dimethyl-1-phenylpyrazole and 4-fluoro-1,5-dimethyl-3-phenylpyrazole | The regioselectivity is dependent on reaction conditions such as solvent and temperature. |

| This compound | Methylhydrazine | Mixture of 4-fluoro-1,3,5-trimethylpyrazole and 4-fluoro-1,3,5-trimethylpyrazole | The use of fluorinated alcohols as solvents can significantly enhance the regioselectivity. conicet.gov.ar |

Formation of Other Fluorine-Containing Heterocyclic Systems

Beyond pyrazoles, the reactivity of this compound extends to the synthesis of other important fluorine-containing heterocyclic systems, such as pyrimidines and benzodiazepines. These syntheses typically involve condensation reactions with appropriate binucleophiles.

Fluorinated Pyrimidines: The reaction of 1,3-dicarbonyl compounds with amidines is a well-established route to pyrimidine (B1678525) derivatives. By employing this compound in this reaction, fluorinated pyrimidines can be accessed. For instance, the condensation with guanidine (B92328) nitrate (B79036) would be expected to yield 2-amino-5-fluoro-4,6-dimethylpyrimidine. The reaction proceeds through the initial formation of a Schiff base at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Fluorinated Benzodiazepines: 1,5-Benzodiazepines can be synthesized through the condensation of 1,3-dicarbonyl compounds with o-phenylenediamines. The use of this compound in this reaction provides a direct route to fluorinated 1,5-benzodiazepine derivatives. researchgate.net The reaction is typically catalyzed by acids and involves the sequential formation of two imine bonds followed by cyclization. The fluorine atom at the corresponding position of the diazepine (B8756704) ring can significantly influence the pharmacological properties of the resulting molecule.

| Binucleophile | Resulting Heterocycle | General Reaction Conditions |

| Guanidine | 2-Amino-5-fluoro-4,6-dimethylpyrimidine | Basic or acidic catalysis, often with heating. |

| o-Phenylenediamine | 3-Fluoro-2,4-dimethyl-1H-1,5-benzodiazepine | Acid catalysis (e.g., acetic acid), reflux in a suitable solvent. researchgate.net |

| Urea (B33335) | 5-Fluoro-4,6-dimethylpyrimidin-2(1H)-one | Acid-catalyzed condensation. |

Reactivity in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient in generating molecular complexity. The unique reactivity of this compound makes it an attractive candidate for use in such reactions, although specific examples in the literature are not extensively documented.

The Biginelli reaction is a well-known MCR that typically involves an aldehyde, a β-ketoester, and urea to produce dihydropyrimidinones. wikipedia.orgorganic-chemistry.org The replacement of the β-ketoester with a β-diketone like this compound could potentially lead to the synthesis of novel fluorinated dihydropyrimidine (B8664642) derivatives. The mechanism would likely proceed through the formation of an acyl iminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of this compound, followed by cyclization and dehydration.

Another prominent MCR is the Hantzsch pyridine (B92270) synthesis , which traditionally involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form dihydropyridines. wikipedia.orgorganic-chemistry.orgchemtube3d.com The use of this compound in place of the β-ketoester could offer a pathway to fluorinated dihydropyridine (B1217469) and, upon subsequent oxidation, pyridine derivatives. The reaction mechanism involves the initial formation of an enamine from one equivalent of the dione and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the dione. These two intermediates then combine, cyclize, and dehydrate to form the dihydropyridine ring.

While the participation of this compound in these specific MCRs requires further experimental validation, its inherent reactivity as a fluorinated 1,3-dicarbonyl compound suggests significant potential for the discovery of new and efficient synthetic routes to complex fluorinated molecules.

Coordination Chemistry of 3 Fluoropentane 2,4 Dione and Its Metal Complexes

Ligand Design and Properties of Fluorinated Beta-Diketonates

Beta-diketones, such as the parent compound pentane-2,4-dione (acetylacetone, Hacac), are characterized by two carbonyl groups separated by a methylene (B1212753) group. A crucial feature of these molecules is their existence as a dynamic equilibrium between keto and enol tautomeric forms. libretexts.orglibretexts.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and for pentane-2,4-dione, the enol form constitutes a significant portion of the mixture at equilibrium. libretexts.orglibretexts.org Upon deprotonation of the acidic α-hydrogen, the resulting β-diketonate anion acts as a versatile bidentate chelating ligand.

The strategic replacement of hydrogen atoms with fluorine in the β-diketone structure is a powerful tool for modulating ligand properties. Fluorination can occur at the terminal alkyl groups (e.g., in 1,1,1-trifluoro-2,4-pentanedione, Htfac) or at the central carbon atom (the γ-position), as in 3-Fluoropentane-2,4-dione.

Key properties influenced by fluorination include:

Acidity: The strong electron-withdrawing inductive effect of fluorine atoms increases the acidity of the ligand's α-hydrogen, facilitating its deprotonation and complex formation.

Keto-Enol Equilibrium: Fluorine substitution alters the relative stability of the keto and enol tautomers. While polar solvents tend to stabilize the keto form of some substituted β-diketones, the specific impact of a γ-fluoro substituent on the equilibrium of this compound depends on a balance of inductive effects and potential alterations to the intramolecular hydrogen bond of the enol form. orientjchem.org

Solubility: Fluorinated substituents often enhance the solubility of the resulting metal complexes in organic solvents. nih.gov

Volatility: The introduction of fluorine atoms can decrease intermolecular interactions, leading to increased volatility of the metal complexes, a property crucial for applications like chemical vapor deposition. nih.govmdpi.com

The table below compares the physical properties of this compound with its non-fluorinated parent compound and a terminally fluorinated analogue.

| Property | Pentane-2,4-dione | This compound | 1,1,1-Trifluoro-2,4-pentanedione |

| Molecular Formula | C₅H₈O₂ | C₅H₇FO₂ | C₅H₅F₃O₂ |

| Molecular Weight | 100.12 g/mol | 118.11 g/mol | 154.09 g/mol |

| CAS Number | 123-54-6 | 759-02-4 | 367-57-7 |

| Acidity (pKa) | ~9 | < 9 (expected) | ~6.7 |

| Data sourced from public chemical databases. The pKa for this compound is an expected value based on the inductive effect of fluorine. |

Synthesis of Homo- and Heterometallic Coordination Compounds with this compound

The synthesis of metal complexes with β-diketonate ligands like this compound (which will be denoted as L⁻) is generally straightforward. Homometallic complexes, containing a single type of metal ion, are typically prepared by reacting a metal salt with the β-diketone in a suitable solvent. A weak base is often added to facilitate the deprotonation of the ligand, leading to the formation of the metal chelate.

A general synthetic route for a divalent metal (M²⁺) is as follows: MCl₂ + 2 HL + 2 NaOH → [M(L)₂] + 2 NaCl + 2 H₂O

For trivalent metals (M³⁺), the stoichiometry is typically 1:3: M(NO₃)₃ + 3 HL + 3 NH₄OH → [M(L)₃] + 3 NH₄NO₃ + 3 H₂O

Heterometallic complexes, which incorporate two or more different metal ions, can be synthesized using several strategies. nih.gov One common method involves the use of a pre-synthesized homometallic β-diketonate complex that can act as a "metalloligand," coordinating to a second metal ion. The ability of the carbonyl oxygen atoms of a coordinated β-diketonate ligand to bridge between metal centers is key to forming these more complex architectures. nih.gov The synthesis of specific homo- and heterometallic complexes with this compound would follow these well-established protocols, tailored by the choice of metal precursors, solvents, and reaction conditions. nih.govresearchgate.net

Complexation Behavior with Transition Metal Ions

This compound is expected to form stable complexes with a wide range of first, second, and third-row transition metals. The coordination behavior is largely dictated by the preferred coordination number and geometry of the metal ion.

Divalent Ions (e.g., Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺): These ions typically form complexes with a 1:2 metal-to-ligand ratio, [M(L)₂]. Depending on the metal, the coordination sphere may be completed by solvent molecules, resulting in six-coordinate, pseudo-octahedral geometries, such as [M(L)₂(H₂O)₂]. nih.gov For copper(II), five-coordinate square pyramidal structures are also known. nih.gov Palladium(II) often adopts a four-coordinate square planar geometry. mdpi.com

Trivalent Ions (e.g., Cr³⁺, Fe³⁺, Co³⁺): These ions typically form highly stable, neutral complexes with a 1:3 metal-to-ligand ratio, [M(L)₃], resulting in six-coordinate octahedral geometries. researchgate.net The chirality of these octahedral complexes can lead to the formation of geometric (facial/meridional) and optical (Δ/Λ) isomers.

The presence of the electron-withdrawing fluorine atom in the 3-position increases the Lewis acidity of the coordinated metal center compared to analogous acetylacetonate (B107027) complexes. This can influence the complex's reactivity and its ability to coordinate additional ligands. nih.gov

Complexation Behavior with Lanthanide and Actinide Ions

The f-block elements, lanthanides (Ln) and actinides (An), are characterized by their large ionic radii and preference for high coordination numbers, typically ranging from 7 to 9 or even higher. They readily form complexes with β-diketonates.

Lanthanide Ions (e.g., Eu³⁺, Tb³⁺, Dy³⁺): Lanthanides typically form neutral tris-complexes, [Ln(L)₃], which can readily expand their coordination sphere by binding additional donor molecules (e.g., water, pyridine (B92270), phenanthroline) to form eight- or nine-coordinate species like [Ln(L)₃(H₂O)₂]. researchgate.netresearchgate.net Another common structural motif is the formation of anionic tetrakis-complexes, [Ln(L)₄]⁻, which require a counter-ion. nih.gov The coordination chemistry of this compound with lanthanides is expected to follow these patterns, yielding complexes with interesting luminescent and magnetic properties. nih.govmdpi.com

Actinide Ions (e.g., UO₂²⁺, Th⁴⁺): Early actinides also form stable complexes with β-diketonates. For instance, the uranyl ion (UO₂²⁺) forms complexes such as [UO₂(L)₂(H₂O)], where the two diketonate ligands and a water molecule coordinate in the equatorial plane perpendicular to the linear O=U=O axis. researchgate.net Thorium(IV) can form eight-coordinate tetrakis-complexes, [Th(L)₄]. The principles of synthesis for these f-block complexes are similar to those for transition metals, often involving the reaction of lanthanide or actinide nitrates or chlorides with the ligand in an appropriate solvent. researchgate.netresearchgate.net

Structural Diversity and Architecture of 3-Fluoropentane-2,4-dionato Complexes

The 3-fluoropentane-2,4-dionato ligand can adopt several coordination modes, leading to a variety of structural architectures. nih.gov

Mononuclear Complexes: The most common mode is as a bidentate, chelating ligand, forming a stable six-membered ring with a single metal center. This leads to mononuclear complexes like square planar [M(L)₂] (e.g., M=Pd²⁺), tetrahedral [M(L)₂], or octahedral [M(L)₃] (e.g., M=Fe³⁺, Co³⁺) and [M(L)₂(Solvent)₂]. mdpi.comnih.govresearchgate.net

Polynuclear Complexes: The carbonyl oxygens of the coordinated ligand can act as bridging atoms to a second metal center. This can lead to the formation of discrete dinuclear or polynuclear complexes, or extended one-, two-, or three-dimensional coordination polymers. nih.gov

Isomerism: For octahedral tris-chelate complexes like [M(L)₃], two geometric isomers are possible: the facial (fac) isomer, with C₃v symmetry, and the meridional (mer) isomer, with C₂v symmetry. Furthermore, these complexes are chiral and exist as a racemic mixture of Δ and Λ enantiomers. researchgate.net For square planar bis-chelate complexes, cis and trans isomers are possible. mdpi.com

The specific architecture adopted depends on the metal ion, its preferred coordination geometry, the stoichiometry of the reaction, and the presence of any ancillary ligands or solvent molecules that can participate in coordination.

Modulating Complex Properties through Fluorine Substitution in the Ligand Framework

The substitution of a single fluorine atom at the central (γ) carbon of the pentane-2,4-dionate framework has a distinct influence on the properties of the resulting metal complexes, differing from the more common substitution at the terminal methyl groups.

The primary effect of the γ-fluoro substituent is the strong inductive electron withdrawal from the six-membered chelate ring. This has several important consequences:

Enhanced Lewis Acidity: By pulling electron density away from the metal center, the ligand increases the effective positive charge (Lewis acidity) of the metal. This can enhance the catalytic activity of the complex in Lewis acid-catalyzed reactions. nih.gov

Thermal Stability and Volatility: Fluorination is a well-known strategy to increase the volatility and thermal stability of metal β-diketonate complexes. mdpi.com The replacement of C-H bonds with more polar but less polarizable C-F bonds reduces van der Waals forces between molecules, leading to lower sublimation temperatures. This makes complexes of this compound potential candidates for chemical vapor deposition techniques. nih.govmdpi.com

Spectroscopic Properties: The fluorine atom provides a useful spectroscopic handle. ¹⁹F NMR spectroscopy can be used to probe the electronic environment of the complex in solution, providing insights into isomeric purity and ligand exchange dynamics.

Compared to ligands with -CF₃ groups, the single γ-fluoro substituent offers a more subtle electronic perturbation, allowing for finer tuning of the metal center's properties without drastically altering the steric profile of the complex.

Applications of Coordination Compounds in Catalysis and Materials Science

The unique properties imparted by the 3-fluoropentane-2,4-dionato ligand make its metal complexes attractive for various applications in catalysis and materials science.

Catalysis: The enhanced Lewis acidity of the metal centers in these complexes makes them promising candidates as catalysts for a range of organic transformations, such as polymerization reactions (e.g., ring-opening polymerization of lactide), aldol (B89426) reactions, and Diels-Alder reactions. nih.govacs.org

Materials Science - MOCVD Precursors: A major application for volatile and thermally stable metal β-diketonates is in Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govrsc.org Complexes of this compound are expected to be suitable precursors for the deposition of thin films of pure metals, metal oxides, or metal fluorides. The ligand design influences the decomposition pathway and the purity of the resulting material. mdpi.comnih.gov

Luminescent Materials: Lanthanide complexes are famous for their sharp, line-like emission spectra, which arise from f-f electronic transitions. The organic ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the lanthanide ion, which then emits light at a characteristic wavelength. Europium(III) and terbium(III) complexes of this compound are expected to be red and green emitters, respectively, with potential applications in lighting, displays, and bio-imaging. nih.govmdpi.com

Advanced Spectroscopic and Computational Characterization of 3 Fluoropentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of 3-Fluoropentane-2,4-dione. Due to the slow interconversion between its keto and enol forms on the NMR timescale, distinct signals for both tautomers can often be observed and quantified. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive, multi-faceted analysis of the molecular structure and conformation.

Like other β-diketones, this compound exists as a dynamic equilibrium between its diketo form and a more stable, chelated enol form. The electron-withdrawing nature of the fluorine atom is expected to influence the position of this equilibrium.

¹H NMR spectroscopy provides crucial information about the proton environments in both the keto and enol tautomers of this compound. The integration of the signals corresponding to each tautomer allows for the determination of the keto-enol equilibrium ratio in a given solvent.

Enol Tautomer: The enol form is characterized by a highly deshielded enolic proton, typically observed as a broad singlet in the range of 13-16 ppm, due to strong intramolecular hydrogen bonding. The two methyl groups (C1 and C5) are chemically equivalent in the rapidly equilibrating enol forms, giving rise to a single signal. This signal is expected to appear as a singlet around 2.1-2.3 ppm.

Keto Tautomer: In the diketo form, the two methyl groups are equivalent and would produce a singlet, typically appearing slightly downfield compared to the enol methyl signal, around 2.3-2.4 ppm. The most characteristic signal for the keto form is the proton at the C3 position. This methine proton is coupled to the adjacent fluorine atom, resulting in a doublet. Its chemical shift is expected around 4.5-5.0 ppm with a characteristic coupling constant (JHF) of approximately 45-50 Hz.

Based on studies of analogous compounds like 1,1,1-trifluoro-2,4-pentanedione, the enol form is generally predominant in non-polar solvents. dovepress.comthecatalyst.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Tautomer | Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|---|

| Enol | -OH | 13-16 | broad singlet |

| -CH₃ (x2) | 2.1-2.3 | singlet | |

| Keto | -CH(F)- | 4.5-5.0 | doublet (d) |

Note: Predicted values are based on data from analogous β-diketones.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The key feature in the ¹³C NMR spectrum of this compound is the carbon-fluorine coupling, which causes splitting of the signals for carbons close to the fluorine atom.

Enol Tautomer: In the enol form, the two carbonyl carbons (C2 and C4) are nearly equivalent and are expected to resonate around 190-195 ppm. The central carbon (C3), which is bonded to the fluorine, will appear as a doublet with a large one-bond coupling constant (¹JCF) in the range of 180-200 Hz. The olefinic carbons (C2/C4) would be observed near 100 ppm, while the methyl carbons (C1 and C5) would appear around 20-25 ppm.

Keto Tautomer: The diketo form is distinguished by the presence of two carbonyl signals, typically above 200 ppm. The C3 carbon, directly attached to the fluorine, will show a characteristic large one-bond C-F coupling and resonate further downfield than in the enol form, likely in the 90-100 ppm region. The methyl carbons will appear at a slightly different shift compared to the enol form, around 30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants for this compound

| Tautomer | Carbon | Predicted δ (ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|---|

| Enol | C2, C4 (C=O) | 190-195 | Doublet (²JCF) |

| C3 | ~100 | Doublet (¹JCF ≈ 180-200 Hz) | |

| C1, C5 (-CH₃) | 20-25 | Singlet/Doublet (³JCF) | |

| Keto | C2, C4 (C=O) | >200 | Doublet (²JCF) |

| C3 | 90-100 | Doublet (¹JCF ≈ 180-200 Hz) |

Note: Predicted values are based on principles of ¹³C NMR and data from fluorinated organic compounds. blogspot.com

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atom's chemical environment. huji.ac.il With a wide chemical shift range, it is very effective at distinguishing between different electronic environments. For this compound, separate signals would be expected for the keto and enol tautomers.

The chemical shift of the fluorine atom is sensitive to the hybridization of the carbon to which it is attached. In the keto form (sp³ carbon), the fluorine signal is expected to be at a different chemical shift than in the enol form (sp²-like system). The signal for the fluorine on the sp³ carbon of the keto tautomer is expected to appear at a higher field (more negative ppm value) compared to the enol form. dovepress.com The ¹⁹F signal for the keto tautomer would be split into a doublet of septets (or a more complex multiplet) due to coupling with the C3 proton and the six methyl protons. The enol tautomer's fluorine signal would likely be a septet due to coupling with the six equivalent methyl protons. The typical chemical shift range for alkyl fluorides is between -200 and -220 ppm relative to CFCl₃. wikipedia.org

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in providing unambiguous assignments of all proton and carbon signals for both tautomers.

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the C3 proton and the methyl protons in the keto form, although this would be a long-range coupling and likely weak.

HSQC: An HSQC experiment would directly correlate each proton signal with its attached carbon, allowing for definitive assignment of the C1/C5 and C3 signals in both the keto and enol forms.

HMBC: An HMBC spectrum would reveal long-range (2-3 bond) correlations. For instance, it would show correlations between the methyl protons and the carbonyl carbons (C2/C4) as well as the central carbon (C3) in both tautomers, solidifying the structural assignment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum is dominated by features that distinguish the keto and enol tautomers.

Enol Tautomer: The most prominent feature of the enol form is a very broad absorption band for the O-H stretch, typically centered around 2400-3200 cm⁻¹, which is characteristic of a strong intramolecular hydrogen bond. echemi.comstackexchange.com The C=O stretching vibration is conjugated with the C=C double bond and involved in hydrogen bonding, causing its absorption to shift to a lower frequency, typically in the 1600-1640 cm⁻¹ range. The C=C stretching vibration also appears in this region, often overlapping with the C=O band. huji.ac.il

Keto Tautomer: The diketo form is identified by a strong, sharp absorption band corresponding to the C=O stretching vibration at a higher frequency, typically in the range of 1710-1730 cm⁻¹. huji.ac.il The presence of the electronegative fluorine atom on the α-carbon may shift this frequency slightly higher.

C-F Bond: The C-F stretching vibration gives rise to a strong absorption band, typically found in the 1000-1200 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group/Vibration | Tautomer | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | Enol | 2400-3200 | Broad, Strong |

| C-H stretch (sp³) | Both | 2850-3000 | Medium |

| C=O stretch | Keto | 1710-1730 | Strong, Sharp |

| C=O stretch (conjugated) | Enol | 1600-1640 | Strong |

| C=C stretch | Enol | ~1600 | Medium-Strong |

Note: Expected values are based on typical ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. For this compound (molar mass: 118.11 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 118.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement.

α-Cleavage: Cleavage of the C-C bond between a carbonyl group and an adjacent carbon is a common pathway. For this compound, this would lead to the formation of the acetyl cation [CH₃CO]⁺ at m/z 43. This is often a very prominent peak in the mass spectra of acetyl-containing compounds. Loss of the acetyl radical would lead to a fragment ion [M - 43]⁺ at m/z 75.

Other Fragmentations: The presence of the fluorine atom will also influence the fragmentation. Loss of HF (mass 20) from the molecular ion or subsequent fragments is a possibility. Cleavage can also occur at the C-C bond adjacent to the C-F group. The loss of a methyl radical (CH₃, mass 15) would result in a fragment at m/z 103.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 118 | [C₅H₇FO₂]⁺ | Molecular Ion (M⁺) |

| 103 | [C₄H₄FO₂]⁺ | Loss of CH₃ radical |

| 75 | [C₃H₄FO]⁺ | Loss of acetyl radical (CH₃CO) |

Note: Predicted fragmentation is based on general principles of mass spectrometry for ketones.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,1,1-trifluoro-2,4-pentanedione |

| Acetylacetone (B45752) |

X-ray Crystallography for Solid-State Structural Elucidation

The process involves growing a suitable single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The resulting diffraction pattern is used to generate an electron density map of the molecule, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography can definitively establish its tautomeric form in the solid state, which is crucial for understanding its chemical behavior. The data obtained from such an analysis are typically presented in a crystallographic information file (CIF) and can be summarized in a table of key parameters.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₅H₇FO₂ |

| Formula Weight | 118.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.890 |

| b (Å) | 10.970 |

| c (Å) | 14.800 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 945.0 |

| Z | 4 |

| Density (calculated) | 1.660 g/cm³ |

| R-factor | 0.045 |

Note: The data presented in this table are hypothetical and serve as an illustration of typical crystallographic parameters for a small organic molecule.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provide powerful tools to complement experimental data and to gain deeper insights into the properties and behavior of molecules like this compound at the atomic and electronic levels.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties. For this compound, DFT calculations can be used to determine the most stable conformation (geometry optimization) of its different tautomers (keto and enol forms).

These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, analysis of the molecular orbitals (HOMO and LUMO) can offer insights into the molecule's reactivity.

Hypothetical DFT-Calculated Geometric Parameters for the Enol Tautomer of this compound (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-F | 1.35 | |

| C=O | 1.25 | |

| C-O(H) | 1.33 | |

| C-C (keto side) | 1.42 | |

| C-C (enol side) | 1.38 | |

| Bond Angles (°) | ||

| F-C-C | 110.5 | |

| O=C-C | 122.0 | |

| C-C-O(H) | 120.8 |

Note: The data in this table are hypothetical and illustrative of typical results from DFT calculations.

Computational methods can be used to predict various spectroscopic parameters, which is particularly useful for the interpretation of experimental spectra. For this compound, this includes the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which is often employed in conjunction with DFT. These calculations can help in the assignment of signals in the experimental ¹H, ¹³C, and ¹⁹F NMR spectra. Similarly, the vibrational frequencies in the IR spectrum can be computed to aid in the assignment of experimental absorption bands.

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Experimental Value |

| ¹⁹F NMR | Chemical Shift (ppm) | -185.2 | -183.5 |

| ¹³C NMR | C=O Chemical Shift (ppm) | 195.5 | 193.2 |

| IR | C=O Stretch (cm⁻¹) | 1715 | 1708 |

Note: The data presented are hypothetical and for illustrative purposes.

β-Diketones like this compound can exist in equilibrium between their keto and enol tautomeric forms. Computational chemistry provides a powerful means to study this tautomeric equilibrium by calculating the relative energies of the different tautomers. orientjchem.org The tautomer with the lower calculated energy is predicted to be the more stable and thus more abundant form at equilibrium.

Furthermore, computational methods can be used to investigate the reaction pathways of this compound, for example, by locating the transition state structures and calculating the activation energies for various reactions. This provides valuable insights into the reaction mechanisms.

Hypothetical Relative Energies of this compound Tautomers in the Gas Phase (DFT, B3LYP/6-311++G(d,p))

| Tautomer | Relative Energy (kcal/mol) |

| Keto | 0.00 |

| Enol (Z) | -2.5 |

| Enol (E) | 3.1 |

Note: The data are hypothetical. Negative values indicate greater stability relative to the keto form.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can be employed to understand its behavior in the solution phase. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study its conformational dynamics, solvation structure, and interactions with the solvent.

Typical Parameters Obtained from MD Simulations of this compound in Water

| Parameter | Description |

| Radial Distribution Function g(r) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time, indicating conformational stability. |

| Hydrogen Bonding Analysis | Quantifies the number and lifetime of hydrogen bonds between the solute and solvent molecules. |

Applications and Emerging Research Directions of 3 Fluoropentane 2,4 Dione

Role as a Strategic Building Block in Complex Organic Synthesis

3-Fluoropentane-2,4-dione serves as a highly effective building block for the construction of fluorine-containing heterocyclic compounds. The presence of two carbonyl groups flanking a fluorinated methine carbon provides multiple reaction sites for cyclocondensation reactions. This reactivity allows for the synthesis of a diverse range of aromatic heterocycles, which are foundational structures in many areas of chemical science.

Research has demonstrated that fluorinated 1,3-diketones, such as this compound, can be condensed with various binucleophiles to produce pyrazoles, isoxazoles, pyrimidines, and quinolines. researchgate.net The reaction typically proceeds via nucleophilic attack at the carbonyl carbons, followed by cyclization and dehydration to form the stable aromatic ring. This method is particularly desirable as it allows for the selective placement of a fluorine atom on the heterocyclic core, a feature that can significantly influence the final molecule's properties. researchgate.net The synthesis of 4-fluorinated 3,5-disubstituted isoxazoles, for instance, has been reported specifically through the condensation of a 2-fluoro-1,3-diketone with hydroxylamine. academie-sciences.fr This direct approach provides an efficient route to complex fluorinated scaffolds that would be challenging to synthesize via direct fluorination of a pre-formed heterocycle. researchgate.net

Contributions to Medicinal Chemistry and Pharmaceutical Development

The utility of this compound as a synthetic precursor is particularly impactful in the field of medicinal chemistry, where the introduction of fluorine is a well-established strategy for enhancing drug efficacy and pharmacokinetic properties. olemiss.edu

Design and Synthesis of Bioactive Fluorinated Compounds

Many heterocyclic systems derived from fluorinated 1,3-diketones are known to possess significant biological activity. researchgate.net For example, isoxazoles serve as precursors to antibiotics, and quinoline (B57606) derivatives have been developed as antimalarial drugs. researchgate.net By using this compound as a starting material, medicinal chemists can readily access fluorinated analogues of these important scaffolds. The fluorine atom can modulate properties such as lipophilicity and metabolic stability, potentially leading to compounds with improved therapeutic profiles. olemiss.edu The synthesis of fluorinated isoxazoles from this precursor is a prime example of its application in creating potentially bioactive compounds. researchgate.netacademie-sciences.fr

Utility as an Intermediate in Drug Discovery Programs

The pyrazole (B372694) ring system is a privileged scaffold found in numerous pharmaceuticals. researchgate.net A prominent example is the anti-inflammatory drug Celecoxib, which features a trifluoromethyl-substituted pyrazole moiety. nih.gov The Knorr cyclocondensation of 1,3-dicarbonyls with hydrazines is a common and industrially applied method for synthesizing such pyrazoles. researchgate.net this compound is an ideal substrate for this type of reaction, enabling its use as a key intermediate in the synthesis of novel fluorinated pyrazole derivatives for drug discovery programs. Its application allows for the systematic exploration of fluorinated chemical space in the search for new therapeutic agents for a wide range of conditions, including diabetes, cancer, and inflammatory diseases. olemiss.eduthieme-connect.de

Development of Fluorinated Heterocycles for Drug Candidates

The condensation of this compound with various hydrazines, hydroxylamine, urea (B33335), and guanidine (B92328) provides direct access to a variety of fluorinated heterocycles that are of high interest as potential drug candidates. researchgate.net The ability to generate these core structures in a straightforward manner facilitates the creation of compound libraries for high-throughput screening. The resulting fluorinated pyrazoles, isoxazoles, and pyrimidines serve as foundational structures for further chemical modification and optimization in the drug development pipeline. researchgate.net

Below is a table summarizing the synthesis of various fluorinated heterocycles using a 2-fluoro-1,3-diketone like this compound as a precursor, based on established chemical transformations. researchgate.net

| Reactant | Resulting Heterocycle | Potential Application Area |

|---|---|---|

| Hydrazines | Fluorinated Pyrazoles | Anti-inflammatory, Anticancer, Antidiabetic |

| Hydroxylamine | Fluorinated Isoxazoles | Antibiotic Precursors, Antiviral |

| Urea / Thiourea | Fluorinated Pyrimidines | Antitumor (e.g., 5-Fluorouracil analogues) |

| Guanidine | Fluorinated Aminopyrimidines | Various Medicinal Targets |

| Substituted Anilines | Fluorinated Quinolines | Antimalarial, Antibacterial |

Relevance in Agrochemical Science and Crop Protection

The influence of fluorine chemistry extends significantly into agrochemical science, where it is used to develop more effective and environmentally stable pesticides. researchgate.netbohrium.com Fluorinated pyrazoles, in particular, are a critical class of compounds in modern crop protection. researchgate.net These compounds are found in several commercial fungicides and insecticides. nih.gov

Research has highlighted that pyrazoles synthesized from fluorinated 1,3-diketones exhibit potent pesticidal properties. researchgate.net The cyclocondensation reaction between this compound and substituted hydrazines provides a direct route to these agriculturally relevant compounds. The presence of the fluorine atom can enhance the efficacy and metabolic resistance of the pesticide, leading to lower application rates and improved performance. researchgate.net Therefore, this compound is a valuable intermediate for the discovery and development of new fluorine-containing active ingredients for crop protection. researchgate.netresearchgate.net

Functional Materials Science Applications

Beyond life sciences, this compound and related fluorinated β-diketones have applications in the field of functional materials science. This utility often stems from their excellent ability to act as ligands, forming stable chelate complexes with a wide variety of metal ions. dntb.gov.ua These metal complexes exhibit unique properties that make them suitable for specialized applications. For example, metal chelates of fluorinated 1,3-diketones are used in chromatographic analysis of metals and in NMR spectroscopy as shift reagents. dntb.gov.ua

Precursor for Polymers and Coatings

While direct polymerization of this compound is not a common application, its role as a precursor, particularly in the formation of metal-organic complexes, is significant for the development of specialized polymers and coatings. Fluorinated polymers are highly sought after for their unique properties, including thermal and chemical stability, low friction, and distinct surface characteristics. acs.org

Metal β-diketonate complexes, including those derived from fluorinated ligands like this compound, are valuable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov This technique allows for the deposition of thin films of metals or metal oxides onto various substrates. The volatility and thermal stability of the precursor are crucial for successful MOCVD, and the introduction of fluorine into the β-diketone ligand can enhance these properties. mdpi.com For instance, complexes of iron, nickel, copper, and zinc with fluorinated β-diketonates have been used to grow thin films of the respective metals or their oxides. nih.gov These films can serve as protective coatings, catalysts, or components in electronic devices.

The incorporation of fluorinated moieties into polymers can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties. This is particularly desirable for creating self-cleaning and anti-fouling surfaces. Research into fluorinated acrylates has shown their potential in creating stain-resistant biomaterials. acs.org While specific research on polymers derived directly from this compound is limited, the principles established with other fluorinated precursors suggest a promising avenue for future exploration in creating advanced coatings.

Development of Advanced Materials with Tunable Properties

The ability of this compound to act as a ligand for a vast array of metal ions is central to its application in the development of advanced materials. nih.gov By forming coordination complexes, it contributes to the creation of materials with properties that can be finely tuned by varying the metal center, the ligand structure, and the synthetic conditions.

One significant area of research is the synthesis of heterometallic complexes, where two or more different metal ions are incorporated into a single molecular architecture. nih.gov These materials are of high interest for their potential in catalysis, medicine, and as functional materials with unique magnetic and luminescent properties. nih.govmdpi.com The fluorinated nature of the β-diketonate ligand can influence the solubility and crystallization of these complexes. nih.gov

| Metal Ion(s) | β-Diketone Ligand Type | Potential Application of Resulting Complex |

| Lanthanides (e.g., Eu, Tb) | Fluorinated | Luminescent materials, sensors nih.gov |

| Transition Metals (e.g., Cu, Pd) | Fluorinated | Catalysis, precursors for thin films nih.govnih.gov |

| Mixed 3d-4f metals (e.g., Eu-Co) | Fluorinated and non-fluorinated | Magnetic materials, multifunctional materials nih.gov |

| Silver (Ag) | Fluorinated | Coordination polymers, precursors for deposition mdpi.com |

Catalytic Applications Derived from this compound Derivatives

Metal complexes of β-diketones are well-established catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can significantly influence the activity and selectivity of the metal center. Derivatives of this compound, through the formation of metal complexes, are poised to contribute to the field of catalysis.

The electron-withdrawing nature of the fluorine atom in this compound can modulate the Lewis acidity of the coordinated metal ion, which can in turn affect its catalytic performance. For example, palladium(II) complexes of fluorinated β-diketonates have been investigated for their catalytic activity. mdpi.com Copper(II) complexes with substituted pentane-2,4-dione derivatives have shown catalytic activity in oxidation reactions, such as the oxidation of cyclohexane. mdpi.com

Furthermore, aluminum complexes of fluorinated β-diketonates have been demonstrated as effective initiators for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. acs.org This highlights the potential of this compound derivatives in promoting sustainable chemistry. The versatility of β-diketonate ligands allows for the synthesis of a wide range of metal complexes with potential catalytic applications, as summarized in the table below.

| Metal Complex | Reaction Catalyzed |

| Palladium(II) β-diketonates | Various cross-coupling and oxidation reactions |

| Copper(II) β-diketonates | Oxidation of hydrocarbons mdpi.com |

| Aluminum(III) β-diketonates | Ring-opening polymerization of lactides acs.org |

Development of Sensor Technologies and Diagnostic Agents

The unique properties of fluorinated compounds, particularly their interaction with different analytes and their distinct spectroscopic signatures, make them attractive candidates for the development of sensors and diagnostic agents. nih.gov Heterometallic systems based on fluorinated β-diketonates are being explored for their potential in creating effective sensor devices. nih.gov

The luminescence of lanthanide complexes is often sensitive to their local environment. By incorporating a fluorinated β-diketonate ligand such as this compound, it may be possible to design luminescent probes that respond to the presence of specific ions or molecules.

In the field of medical diagnostics, there is growing interest in ¹⁹F Magnetic Resonance Imaging (MRI) as a complementary technique to conventional ¹H MRI. rsc.orgnih.gov Due to the negligible natural abundance of fluorine in biological tissues, ¹⁹F MRI offers the potential for background-free imaging. rsc.orgnih.gov The development of fluorine-rich contrast agents is a key area of research. While complex fluorinated polymers are often employed for this purpose, the fundamental chemistry involves the incorporation of fluorine-containing molecules. nih.gov The development of water-soluble, non-toxic molecules containing this compound could be a future direction for creating novel MRI contrast agents.

Analytical Chemistry Applications Utilizing Fluorine-19 NMR

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the identification and quantification of fluorine-containing compounds. rsc.orgmdpi.com The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR detection. huji.ac.il A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and simplifies spectral analysis, even in complex mixtures. mdpi.comhuji.ac.il

For this compound, ¹⁹F NMR serves as an invaluable tool for characterization and purity assessment. The chemical shift of the fluorine atom provides information about its electronic environment within the molecule. The table below provides typical ¹⁹F NMR chemical shift ranges for various fluorine-containing functional groups, which can be used for the structural elucidation of derivatives of this compound.

| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl₃ |

| -F-C=O | -70 to -20 |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| -CF- | +140 to +250 |

| -ArF- | +80 to +170 |

Data sourced from the University of California, Santa Barbara, NMR Facility. ucsb.edu

Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the concentration of fluorinated compounds without the need for a specific reference standard of the analyte. rsc.orgacgpubs.org This technique is particularly useful in pharmaceutical analysis for the quality control of fluorine-containing drugs. nih.gov The principles of qNMR can be readily applied to the analysis of this compound and its reaction products.

Future Research Perspectives and Challenges in Fluorinated Beta-Diketone Chemistry

The field of fluorinated β-diketone chemistry continues to evolve, with ongoing research focused on the synthesis of novel compounds and the exploration of their applications. For this compound, several future research perspectives and challenges can be identified.

Future Perspectives:

Multifunctional Materials: The design and synthesis of multifunctional materials based on this compound, combining properties such as luminescence, magnetism, and catalytic activity in a single entity, is a promising research direction.